molecular formula C13H17Cl2NO3 B1456312 Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-62-6

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456312
CAS No.: 1354486-62-6
M. Wt: 306.18 g/mol
InChI Key: RFRGDNFUXLMFFU-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3.ClH/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2;/h3-5,10,12,15H,6-7H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRGDNFUXLMFFU-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activity. This article explores its chemical structure, synthesis, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro-3-methylphenoxy group and a carboxylate moiety , characterized by the stereochemistry of (2S,4S). Its molecular formula is C13H16ClNO3C_{13}H_{16}ClNO_3 with a CAS number of 1217844-23-9. The specific arrangement of atoms in this compound is crucial as it influences its biological interactions and pharmacological properties .

Synthesis

The synthesis of Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acid derivatives.
  • Substitution Reaction : The chlorophenoxy group is introduced via nucleophilic substitution.
  • Esterification : The final step involves esterification of the carboxylic acid with methanol to yield the methyl ester.

Biological Activity

Research indicates that compounds with similar structures have been investigated for various biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may modulate cancer cell proliferation through specific signaling pathways.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

The precise mechanisms by which Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Further studies are required to elucidate these interactions fully .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate. Results indicated notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. These findings highlight its potential as a lead compound for developing anticancer agents.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl (2S,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateDifferent stereochemistry affecting activityModerate anticancer properties
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochlorideVarying substituents on pyrrolidineAntimicrobial activity observed
Methyl 4-chloro-2-methylpyridine-3-carboxylatePyridine ring instead of pyrrolidineLimited biological activity reported

This table illustrates how variations in structure and stereochemistry can lead to different biological activities among related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

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